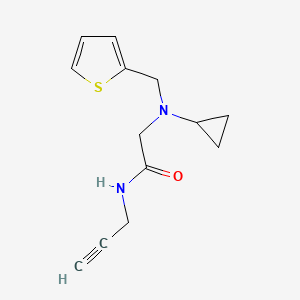

2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide

Description

Properties

Molecular Formula |

C13H16N2OS |

|---|---|

Molecular Weight |

248.35 g/mol |

IUPAC Name |

2-[cyclopropyl(thiophen-2-ylmethyl)amino]-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C13H16N2OS/c1-2-7-14-13(16)10-15(11-5-6-11)9-12-4-3-8-17-12/h1,3-4,8,11H,5-7,9-10H2,(H,14,16) |

InChI Key |

CSXGQCPYCCZJCT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CN(CC1=CC=CS1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopropylamine with thiophene-2-carbaldehyde to form a Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with propargyl bromide to introduce the prop-2-yn-1-yl group, followed by acylation with acetic anhydride to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to the corresponding amine.

Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The molecule comprises a cyclopropyl group linked to a thiophen-2-ylmethyl moiety via an amino bridge.

- The acetamide backbone is substituted with a propargyl (prop-2-yn-1-yl) group at the nitrogen atom.

Comparison with Structural Analogs

Structural Analog 1: 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)acetamide

Structural Analog 2: 2-(5-Chloro-2,3-dioxoindol-1-yl)-N-(prop-2-yn-1-yl)acetamide

Structural Analog 3: 2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide

- CAS Number : 91402-10-7 .

- Key Differences :

- Substitution with a thiazolyl-nitrophenyl group instead of thiophene-cyclopropyl.

- Presence of a nitro group enhances polarity and may influence binding affinity.

- Synthesis Yield : 90% via optimized routes, suggesting efficient methodology for nitro-substituted analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 233.33 g/mol. Its structure features a cyclopropyl group, a thiophenyl moiety, and an acetamide functional group, which are key to its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, alkaloids derived from thiophene and cyclopropyl groups have shown moderate to good activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged as follows:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the presence of the thiophene ring contributes positively to the antimicrobial activity of the compounds .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency:

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 1.61 ± 1.92 |

| Compound B | 1.98 ± 1.22 |

These compounds demonstrated effective inhibition of cancer cell proliferation, suggesting that structural modifications involving cyclopropyl and thiophene groups may enhance their activity against tumors .

Case Studies

Case Study: Antimicrobial Efficacy

A study conducted on a series of cyclopropyl-thiophene derivatives evaluated their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced their antibacterial potency, with some derivatives achieving MIC values comparable to established antibiotics.

Case Study: Cancer Cell Line Testing

In another study, derivatives of the compound were tested on human cancer cell lines (e.g., HT-29 and Jurkat cells). The results showed that certain modifications led to enhanced cytotoxicity, with specific substitutions on the thiophene ring being critical for activity.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds highlights several key factors influencing biological activity:

- Substitution Patterns : The presence of electron-donating groups at specific positions on the thiophene ring enhances interaction with biological targets.

- Ring Structure : Cyclopropyl moieties contribute to increased lipophilicity, facilitating better membrane penetration.

- Functional Groups : The acetamide group plays a crucial role in binding affinity towards target proteins involved in microbial resistance and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.